molecular formula C17H19NO4 B14600230 N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide CAS No. 61177-94-4

N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B14600230
CAS No.: 61177-94-4
M. Wt: 301.34 g/mol
InChI Key: KEPZCEQMHHZECO-UHFFFAOYSA-N
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Description

N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide is a chemical compound with a complex structure that includes a benzamide group attached to a hydroxy-dimethoxyphenyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 2-(2-Hydroxy-4,5-dimethoxyphenyl)ethylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies, including molecular docking and dynamic simulations, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethoxyphenyl)benzamide
  • N-(3,4-Dimethoxyphenyl)ethylacetamide
  • N-(4-Amino-2,5-dimethoxyphenyl)benzamide

Uniqueness

N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development.

Properties

CAS No.

61177-94-4

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-[2-(2-hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C17H19NO4/c1-21-15-10-13(14(19)11-16(15)22-2)8-9-18-17(20)12-6-4-3-5-7-12/h3-7,10-11,19H,8-9H2,1-2H3,(H,18,20)

InChI Key

KEPZCEQMHHZECO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCNC(=O)C2=CC=CC=C2)O)OC

Origin of Product

United States

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